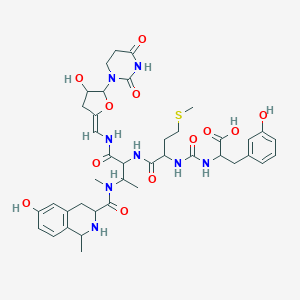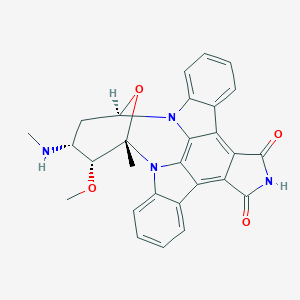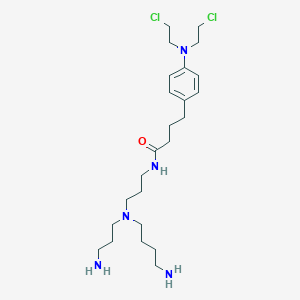
Chlorambucil-spermidine conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cancer has been a leading cause of death worldwide, and the search for effective therapies has been ongoing. One approach to cancer treatment is chemotherapy, which involves the use of drugs that target and kill cancer cells. However, chemotherapy is often associated with adverse side effects due to the lack of selectivity of the drugs. In recent years, researchers have been exploring the use of targeted drug delivery systems to improve the efficacy and safety of chemotherapy. One such system is the chlorambucil-spermidine conjugate.
Mecanismo De Acción
The chlorambucil-spermidine conjugate exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis in cancer cells. The release of the drug specifically in cancer cells leads to a higher concentration of the drug in the tumor, resulting in increased efficacy and reduced toxicity.
Efectos Bioquímicos Y Fisiológicos
The chlorambucil-spermidine conjugate has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. The conjugate has also been shown to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The chlorambucil-spermidine conjugate has several advantages for lab experiments. Firstly, the conjugate is highly selective for cancer cells, reducing the need for large amounts of the drug. Secondly, the conjugate can be easily synthesized using standard laboratory techniques. However, the conjugate has limitations, such as the need for specific enzymes to cleave the linker molecule, which may not be present in all types of cancer cells.
Direcciones Futuras
There are several future directions for the development of the chlorambucil-spermidine conjugate. Firstly, researchers are exploring the use of alternative linker molecules that can be cleaved by a wider range of enzymes. Secondly, researchers are investigating the use of the conjugate in combination with other chemotherapy drugs to improve efficacy. Thirdly, researchers are exploring the use of the conjugate in combination with targeted therapies, such as immunotherapy, to improve treatment outcomes.
Conclusion:
The chlorambucil-spermidine conjugate is a promising targeted drug delivery system for cancer treatment. The conjugate has been shown to be effective in inhibiting tumor growth and inducing apoptosis in cancer cells. Further research is needed to optimize the synthesis and delivery of the conjugate and to explore its use in combination with other therapies.
Métodos De Síntesis
The chlorambucil-spermidine conjugate is synthesized by linking the drug chlorambucil with the natural polyamine spermidine. The synthesis involves the use of a linker molecule that connects the two compounds. The linker molecule is designed to be cleaved by enzymes that are overexpressed in cancer cells, leading to the release of the drug specifically in cancer cells.
Aplicaciones Científicas De Investigación
The chlorambucil-spermidine conjugate has been studied extensively in vitro and in vivo. In vitro studies have shown that the conjugate is selectively toxic to cancer cells, with minimal toxicity to normal cells. In vivo studies have shown that the conjugate is effective in inhibiting tumor growth in animal models of cancer.
Propiedades
Número CAS |
143984-22-9 |
|---|---|
Nombre del producto |
Chlorambucil-spermidine conjugate |
Fórmula molecular |
C24H43Cl2N5O |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
N-[3-[4-aminobutyl(3-aminopropyl)amino]propyl]-4-[4-[bis(2-chloroethyl)amino]phenyl]butanamide |
InChI |
InChI=1S/C24H43Cl2N5O/c25-12-20-31(21-13-26)23-10-8-22(9-11-23)6-3-7-24(32)29-16-5-19-30(18-4-15-28)17-2-1-14-27/h8-11H,1-7,12-21,27-28H2,(H,29,32) |
Clave InChI |
VFXZTLHEGAIJBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCC(=O)NCCCN(CCCCN)CCCN)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1CCCC(=O)NCCCN(CCCCN)CCCN)N(CCCl)CCCl |
Otros números CAS |
143984-22-9 |
Sinónimos |
CBSP conjugate chlorambucil-spermidine conjugate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




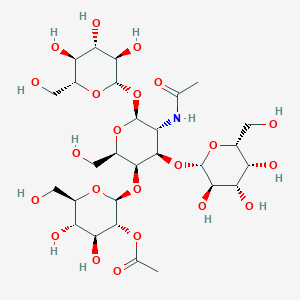
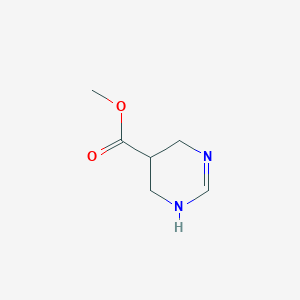

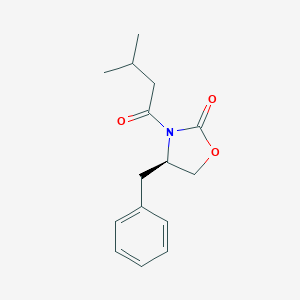
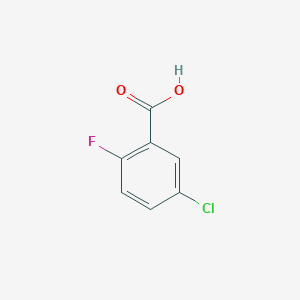



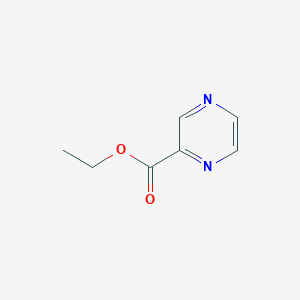
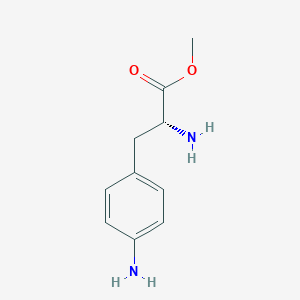
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
